MRT68921 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

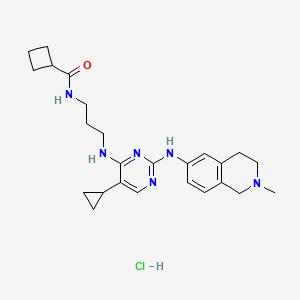

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEOGAWLKSVXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-21-2 | |

| Record name | Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRT68921 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68921 hydrochloride is a potent, ATP-competitive, small molecule inhibitor with a multi-targeted profile, primarily recognized for its dual inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. These serine/threonine kinases are pivotal in the initiation of the autophagy pathway. By targeting ULK1/2, MRT68921 effectively blocks autophagic flux, a critical process for cellular homeostasis and survival under stress. Beyond its profound effects on autophagy, MRT68921 also demonstrates inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), and to a lesser extent, TANK-binding kinase 1 (TBK1), I-kappa-B kinase epsilon (IKKε), and other AMPK-related kinases. This multifaceted inhibitory profile makes MRT68921 a valuable tool for investigating the roles of these kinases in various cellular processes, including innate immunity, and a potential therapeutic agent, particularly in oncology where cancer cells often rely on autophagy for survival. This guide provides a comprehensive overview of the mechanism of action of MRT68921, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: Dual Inhibition of ULK1/2 and Blockade of Autophagy

MRT68921 exerts its primary biological effect through the potent and specific inhibition of ULK1 and its close homolog ULK2.[1] These kinases are central to the initiation of macroautophagy (hereafter referred to as autophagy), a catabolic process involving the sequestration and degradation of cytoplasmic components within double-membraned vesicles called autophagosomes.

Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1 complex (comprising ULK1/2, ATG13, FIP200, and ATG101). Upon nutrient starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1 complex. Activated ULK1 then phosphorylates multiple downstream substrates, initiating the cascade of events leading to the formation of the phagophore, the precursor to the autophagosome.

MRT68921, as an ATP-competitive inhibitor, binds to the kinase domain of ULK1 and ULK2, preventing their catalytic activity. This inhibition blocks the phosphorylation of essential downstream targets, thereby halting autophagy at its earliest stage.[1] Experimental evidence demonstrates that treatment with MRT68921 leads to a significant reduction in autophagic flux, characterized by a decrease in the formation of autophagosomes and the accumulation of autophagy substrates.[1][2]

Secondary Targets and Polypharmacology

While the most potent activity of MRT68921 is against ULK1/2, it also inhibits other kinases, contributing to its broader biological effects.

-

NUAK1 (ARK5): MRT68921 has been identified as an inhibitor of NUAK1, a member of the AMPK-related kinase family.[3][4][5] NUAK1 is implicated in cellular stress responses, particularly in managing oxidative stress.[3][4] The dual inhibition of ULK1 and NUAK1 by MRT68921 presents a synergistic approach to cancer therapy by simultaneously blocking a pro-survival pathway (autophagy) and a stress-response mechanism.[3][4]

-

TBK1/IKKε: MRT68921 was developed from a screening program initially aimed at identifying inhibitors of TBK1 and IKKε, kinases involved in innate immune signaling.[1] While more potent as a ULK1/2 inhibitor, it retains activity against TBK1 and IKKε.[1] This polypharmacology should be considered when interpreting experimental results, as effects on inflammatory or interferon signaling pathways may occur.

-

AMPK-related kinases: A broader kinase screen revealed that MRT68921 also inhibits other members of the AMPK-related kinase family.[1]

Quantitative Data

The inhibitory potency of MRT68921 against its primary targets and its cytotoxic effects on various cancer cell lines have been quantitatively determined.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Kinase Inhibition | |||

| ULK1 | In vitro kinase assay | 2.9 nM | [1][5] |

| ULK2 | In vitro kinase assay | 1.1 nM | [1][5] |

| Cellular Cytotoxicity | |||

| NCI-H460 (Lung Cancer) | CCK-8 assay (24h) | 1.76 µM | [3][6] |

| A549 (Lung Cancer) | CCK-8 assay (24h) | ~2.5 µM | [3] |

| H1299 (Lung Cancer) | CCK-8 assay (24h) | ~4 µM | [3] |

| MNK45 (Gastric Cancer) | CCK-8 assay (24h) | ~3 µM | [3] |

| U251 (Glioblastoma) | CCK-8 assay (24h) | ~5 µM | [3] |

| 293T (Normal) | CCK-8 assay (24h) | > 20 µM | [3][6] |

| HUVEC (Normal) | CCK-8 assay (24h) | > 20 µM | [3][6] |

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is for determining the direct inhibitory effect of MRT68921 on ULK1 kinase activity.

Materials:

-

Recombinant active ULK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper

Procedure (using ADP-Glo™):

-

Prepare a serial dilution of MRT68921 in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the MRT68921 dilution or vehicle (DMSO).

-

Add 2 µL of ULK1 enzyme (e.g., 5 ng) to each well.

-

Add 2 µL of a substrate/ATP mix (containing MBP and 10 µM ATP) to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Autophagic Flux Assay by Western Blot for LC3-II

This protocol measures the impact of MRT68921 on the rate of autophagy in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-LC3B, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL western blotting substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with MRT68921 (e.g., 1 µM) or vehicle (DMSO) for a desired time (e.g., 4 hours).

-

In a parallel set of wells, co-treat with MRT68921 and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of the treatment). Include controls with only the lysosomal inhibitor and vehicle.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody for loading control.

-

Quantify the band intensities for LC3-II and β-actin. Autophagic flux is determined by comparing the accumulation of LC3-II in the presence and absence of the lysosomal inhibitor. A reduction in LC3-II accumulation in the presence of MRT68921 indicates a blockage of autophagic flux.

Immunofluorescence for LC3 Puncta

This protocol visualizes the formation of autophagosomes within cells.

Materials:

-

Cultured cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-LC3B

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Treat cells with MRT68921 (e.g., 1 µM) or vehicle for the desired time.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with primary anti-LC3B antibody (e.g., 1:400 dilution) in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantify the number of LC3 puncta per cell. A decrease in the number of puncta upon MRT68921 treatment indicates inhibition of autophagosome formation.

Visualizations

Signaling Pathways

Caption: Autophagy initiation pathway and the inhibitory action of MRT68921 on the ULK1 complex.

Experimental Workflow

Caption: A typical experimental workflow to assess the effects of MRT68921 on autophagy and cell viability.

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to MRT68921 Hydrochloride: A Dual NUAK1 and ULK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, cell-permeable small molecule that acts as a dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 and 2 (ULK1 and ULK2).[1][2][3] By targeting these key kinases, MRT68921 disrupts cellular processes crucial for cancer cell survival, including autophagy and oxidative stress responses.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for its use in in vitro and in vivo research are also presented, along with visualizations of the signaling pathways it modulates.

Chemical Properties and Data

This compound is a pyrimidine (B1678525) derivative with the chemical name N-(3-((5-cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide hydrochloride.[5] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₄N₆O · xHCl | [6] |

| Molecular Weight | 434.58 (free base) | [6] |

| CAS Number | 2070014-87-6 (hydrochloride) | [3] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% (HPLC) |

Solubility and Stability

| Solvent | Solubility | Storage Conditions | Reference(s) |

| DMSO | ≥ 5 mg/mL | Store at -20°C for up to 1 month, or -80°C for up to 1 year. | [6] |

| Water | Insoluble | Powder form stable for up to 3 years at -20°C. | [6] |

| Ethanol | Insoluble | Avoid repeated freeze-thaw cycles of solutions. | [6] |

Mechanism of Action

MRT68921 exerts its biological effects through the potent and dual inhibition of NUAK1 and the ULK1/ULK2 kinases.[1][3] This dual inhibition disrupts two critical cellular pathways implicated in cancer cell survival and proliferation.

Inhibition of ULK1/2 and Autophagy

ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[1][5] In cancer cells, autophagy can act as a pro-survival mechanism, particularly under conditions of metabolic stress.[4] MRT68921 potently inhibits the kinase activity of ULK1 and ULK2, thereby blocking the autophagic process at an early stage.[1][5] This inhibition leads to the accumulation of stalled autophagosomal structures and prevents the recycling of cellular components that cancer cells rely on for survival and growth.[5]

Inhibition of NUAK1 and Oxidative Stress Response

NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is involved in cellular responses to oxidative stress.[4] By inhibiting NUAK1, MRT68921 disrupts the ability of cancer cells to manage reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis.[4] The dual targeting of both ULK1/2 and NUAK1 by MRT68921 creates a synergistic antitumor effect by simultaneously blocking a key survival pathway (autophagy) and inducing a key death pathway (oxidative stress-induced apoptosis).[4]

Signaling Pathways Modulated by MRT68921

The following diagram illustrates the dual inhibitory action of MRT68921 on the ULK1/2-mediated autophagy pathway and the NUAK1 signaling pathway.

Preclinical Data

In Vitro Kinase Inhibitory Activity

MRT68921 demonstrates high potency against its primary targets, ULK1 and ULK2, with IC₅₀ values in the low nanomolar range.[2][6] A broader kinase panel screening revealed that at a concentration of 1 µM, MRT68921 can inhibit other kinases, suggesting potential for off-target effects at higher concentrations.[1]

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| ULK1 | 2.9 | [2][6] |

| ULK2 | 1.1 | [2][6] |

A screening of 80 different protein kinases at a concentration of 1 µM MRT68921 showed that several kinases, including TBK1/IKKε and AMPK-related kinases, were inhibited by over 80%.[1]

In Vitro Cellular Activity

MRT68921 exhibits cytotoxic effects across a range of cancer cell lines, with IC₅₀ values in the low micromolar range.[3][4] This cytotoxicity is attributed to the induction of apoptosis and increased production of reactive oxygen species (ROS).[3][4]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| NCI-H460 | Lung Cancer | 1.76 - 8.91 | [3][4] |

| MNK45 | Gastric Cancer | 1.76 - 8.91 | [3][4] |

| U251 | Glioblastoma | 1.76 - 8.91 | [3][4] |

| A549 | Lung Cancer | 1.76 - 8.91 | [4] |

| H1299 | Lung Cancer | 1.76 - 8.91 | [4] |

In Vivo Antitumor Efficacy

In preclinical mouse models, MRT68921 has demonstrated significant antitumor activity. Administration of MRT68921 has been shown to inhibit tumor growth and reduce the formation of metastatic nodules in various xenograft and syngeneic models.[3][4]

| Animal Model | Cancer Type | Dosing Regimen | Observed Effects | Reference(s) |

| NCI-H460 Xenograft | Lung Cancer | 10-40 mg/kg, s.c., daily for 7 days | Reduced tumor volume | [3][4] |

| MNK45 Xenograft | Gastric Cancer | 20 mg/kg, s.c., every 2 days for 7 times | Reduced tumor volume | [3][4] |

| 4T1 Syngeneic | Breast Cancer | 20 mg/kg, i.p., daily for 7 times | Reduced lung metastatic nodules | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine the IC₅₀ of MRT68921 against ULK1 and ULK2.[6]

Materials:

-

Recombinant human ULK1 or ULK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add 10 µL of the diluted MRT68921 or DMSO (vehicle control).

-

Add 20 µL of a solution containing the kinase and substrate in kinase reaction buffer.

-

Initiate the reaction by adding 20 µL of kinase reaction buffer containing [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of MRT68921 and determine the IC₅₀ value using appropriate software.

Cell Viability Assay (MTT or CCK-8)

This protocol outlines a general procedure to assess the cytotoxic effects of MRT68921 on cancer cell lines.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT or CCK-8 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of MRT68921 or DMSO (vehicle control).

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Autophagy and Apoptosis Markers

This protocol describes the detection of key protein markers to assess the impact of MRT68921 on autophagy and apoptosis.[4]

Materials:

-

Cancer cells treated with MRT68921

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62, anti-cleaved PARP, anti-p-MYPT1, anti-p-Gsk3β)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Example

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of MRT68921.

Synthesis and Pharmacokinetics

Comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are limited in published literature. Further studies are required to fully characterize its pharmacokinetic profile, including oral bioavailability, plasma protein binding, metabolic stability, and major routes of excretion.

Conclusion

This compound is a valuable research tool for investigating the roles of NUAK1 and ULK1/2 in cancer biology and other diseases. Its potent dual inhibitory activity provides a powerful means to probe the interplay between autophagy and oxidative stress signaling. The preclinical data presented here demonstrate its potential as an anticancer agent, warranting further investigation into its therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute studies utilizing this promising compound.

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

MRT68921 Hydrochloride: A Technical Guide to a Potent Dual ULK1/ULK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68921 hydrochloride is a potent, cell-permeable, dual inhibitor of the Unc-51-like autophagy-activating kinase 1 (ULK1) and ULK2, the key mammalian initiators of the autophagy pathway.[1][2][3][4][5] With nanomolar potency against its primary targets, MRT68921 serves as a critical chemical probe for elucidating the roles of ULK1/2 in cellular homeostasis, and as a potential therapeutic agent in disease contexts where autophagy is a dependency, such as cancer.[1][6][7] This document provides an in-depth technical overview of MRT68921, including its mechanism of action, biochemical and cellular activity, selectivity, and detailed experimental protocols for its application in research settings.

Mechanism of Action

MRT68921 exerts its biological effects primarily through the competitive inhibition of the kinase activity of ULK1 and ULK2. These serine/threonine kinases are central to the initiation of autophagy, a catabolic process for degrading and recycling cellular components.[8][9] Under normal nutrient conditions, the mTOR kinase phosphorylates and inactivates the ULK1/2 complex.[8] Upon nutrient starvation or other cellular stress, mTOR is inhibited, leading to the dephosphorylation and activation of ULK1/2.[8][10] Activated ULK1/2 then phosphorylates multiple downstream components of the autophagy machinery, such as ATG13, Beclin-1, and FIP200, to initiate the formation of the autophagosome.[8][10]

MRT68921 directly blocks this kinase activity, preventing the phosphorylation of downstream targets and thereby inhibiting autophagic flux.[2][11] This leads to an accumulation of stalled, early-stage autophagosomal structures.[3][5][12]

Beyond its role in autophagy, MRT68921 is also a potent inhibitor of NUAK Family SNF1-Like Kinase 1 (NUAK1), a kinase involved in the antioxidant defense system.[1][6][13] This dual inhibition of ULK1/2 and NUAK1 can synergistically induce cell death in cancer cells by simultaneously blocking protective autophagy and disrupting the balance of oxidative stress.[1][7][13]

Visualized Signaling Pathway

The following diagram illustrates the canonical autophagy initiation pathway and the point of intervention by MRT68921.

Quantitative Data

The inhibitory activity of MRT68921 has been quantified against its primary targets and a panel of other kinases, as well as in various cell lines.

Biochemical Inhibitory Activity

MRT68921 demonstrates high potency against ULK1 and ULK2 in cell-free kinase assays.

| Target Kinase | IC50 (nM) | Source(s) |

| ULK2 | 1.1 | [2][4][5] |

| ULK1 | 2.9 | [2][4][5] |

| AMPK | 45 | [4] |

| CK2 | 280 | [4] |

Cellular Cytotoxic Activity

MRT68921 exhibits selective cytotoxicity against a range of cancer cell lines, with significantly less impact on normal, non-cancerous cells.

| Cell Line | Cancer Type | IC50 (µM) after 24h | Source(s) |

| NCI-H460 | Lung Cancer | 1.76 | [1][13] |

| A549 | Lung Cancer | > 5.0 | [13] |

| H1299 | Lung Cancer | > 5.0 | [13] |

| U251 | Glioblastoma | ~ 4.0 | [13] |

| MNK45 | Gastric Cancer | ~ 3.0 | [13] |

| 293T | Normal (Embryonic Kidney) | ~ 20-40 | [13][14] |

| HUVEC | Normal (Endothelial) | ~ 20-40 | [13][14] |

(Note: IC50 values are approximate based on published graphs where exact values were not stated.)

Experimental Protocols

The following are detailed methodologies for key experiments involving MRT68921.

In Vitro Kinase Assay

This protocol is used to determine the IC50 of MRT68921 against purified ULK1 or ULK2.

-

Enzyme Preparation : Recombinant GST-tagged ULK1 or ULK2 is expressed in and purified from 293T or Sf9 insect cells.[2]

-

Reaction Buffer : Prepare a kinase assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[2]

-

Reaction Setup : In a 96-well plate, combine the purified ULK1/2 enzyme with varying concentrations of MRT68921 (typically a serial dilution).

-

Initiation : Start the reaction by adding the substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) along with 30 µM ATP and 0.5 µCi of [γ-³²P]ATP.[2]

-

Incubation : Incubate the reaction mixture for 5-20 minutes at 25-30 °C.[2]

-

Termination : Stop the reaction by adding SDS-PAGE loading buffer.[2]

-

Analysis : Separate the reaction products by SDS-PAGE. Transfer proteins to a nitrocellulose membrane and detect the incorporation of ³²P into the substrate using autoradiography.[2] Quantify band intensity to determine the level of inhibition at each compound concentration and calculate the IC50 value.

Cellular Autophagy Inhibition Assay (Western Blot)

This protocol assesses the ability of MRT68921 to block autophagic flux in cultured cells.

-

Cell Culture : Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) and grow to ~75% confluency.[2]

-

Induction of Autophagy : Wash cells twice with a balanced salt solution (e.g., Earle's Balanced Salt Solution, EBSS) to induce starvation-mediated autophagy.[2]

-

Treatment : Incubate cells in EBSS for 1-4 hours.[2][11] Treat experimental groups with MRT68921 (e.g., 1 µM).[1][11] Include a control group treated with vehicle (DMSO) and a group treated with a lysosomal inhibitor like Bafilomycin A1 (50 nM) to measure total autophagic flux.[2][11]

-

Cell Lysis : After treatment, wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Western Blot Analysis :

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Block the membrane (e.g., 5% milk in TBS-T) and probe with primary antibodies against LC3 (to detect the conversion of LC3-I to lipidated LC3-II, a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that accumulates when autophagy is inhibited).[12] Also probe for phosphorylated ATG13 (Ser318) as a direct marker of ULK1 activity.[11]

-

Use a loading control antibody (e.g., GAPDH or Tubulin).

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

-

Interpretation : Inhibition of autophagy by MRT68921 is indicated by a reduction in the Bafilomycin A1-induced accumulation of LC3-II and a buildup of p62.[11] A decrease in phospho-ATG13 levels also confirms ULK1 inhibition.[11]

Visualized Experimental Workflow: Autophagy Assay

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of MRT68921's anti-tumor efficacy in a mouse model.

-

Cell Implantation : Subcutaneously inject cancer cells (e.g., 5 x 10⁶ NCI-H460 or MNK45 cells) into the flank of immunodeficient nude mice.[13][15]

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment Groups : Randomize mice into control and treatment groups.

-

Drug Administration : Administer the compound via a clinically relevant route. Studies have used subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injections.[13][16] Dosing schedules have included daily or every other day for a set period (e.g., 7 treatments).[1][13][15][16]

-

Monitoring :

-

Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors.

Kinase Selectivity Profile

While highly potent against ULK1 and ULK2, MRT68921 is not entirely specific and displays activity against other kinases, particularly at higher concentrations. A screening of 80 different kinases at a 1 µM concentration revealed that MRT68921 inhibited 44 of them to some extent.[6][17] Notable off-targets include NUAK1, AMPK, and TBK1/IKKε.[6][18][19] The inhibition of NUAK1 is a key feature contributing to its anti-cancer effects.[13] However, the cross-reactivity with AMPK, a crucial energy sensor with tumor-suppressive functions, could be a potential liability.[18] Researchers should use the lowest effective concentration and appropriate genetic controls (e.g., ULK1/2 knockout cells) to confirm that the observed effects are primarily due to ULK inhibition.[19]

Summary of In Vivo Efficacy

MRT68921 has demonstrated significant anti-tumor activity in various preclinical animal models.

-

Xenograft Models : In nude mice bearing NCI-H460 or MNK45 tumor xenografts, treatment with MRT68921 (10-40 mg/kg, s.c.) resulted in a significant, dose-dependent reduction in tumor volume and weight compared to vehicle-treated controls.[1][13][15]

-

Metastasis Model : In a 4T1 murine breast cancer model, intravenous administration of MRT68921 (20 mg/kg, daily) significantly reduced the number of lung metastatic nodules and improved survival.[16]

-

Mechanism in Vivo : Analysis of excised tumors from treated animals showed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, indicating that MRT68921 induces apoptosis in vivo.[1][15]

-

Toxicity : At effective doses, treatments were generally well-tolerated, with no significant body weight loss or observable toxicity in major organs upon histological examination.[13][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autophagy - Wikipedia [en.wikipedia.org]

- 9. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer [mdpi.com]

- 18. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. perylene-azide.com [perylene-azide.com]

MRT68921 Hydrochloride: A Technical Guide to a Dual ULK1/2 and NUAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent small molecule inhibitor targeting Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1). Its ability to modulate critical cellular processes, including autophagy and oxidative stress responses, has positioned it as a valuable tool in cancer research and other therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, presenting key data in a structured format to facilitate research and development.

Chemical Properties and Solubility

MRT68921 is a potent dual inhibitor of the autophagy kinases ULK1 and ULK2. The hydrochloride salt of this compound is frequently used in research. The dihydrochloride (B599025) form is also commercially available and shares a similar biological activity profile.

| Property | Value | Source |

| Chemical Name | N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride | |

| Molecular Formula | C₂₅H₃₄N₆O (free base) | [1] |

| C₂₅H₃₆Cl₂N₆O (dihydrochloride) | [2] | |

| Molecular Weight | 434.58 g/mol (free base) | [1] |

| 507.50 g/mol (dihydrochloride) | [2] | |

| CAS Number | 1190379-70-4 (free base) | [1][3] |

| 2070014-87-6 (hydrochloride) | [4] | |

| 2080306-21-2 (dihydrochloride) | [5] | |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% (HPLC) |

Solubility

| Solvent | Solubility | Source |

| Water | Insoluble (free base) | |

| Soluble to 100 mM (dihydrochloride) | ||

| DMSO | 5 mg/mL (free base) | |

| ≥2.18 mg/mL (hydrochloride) | [6] | |

| Ethanol | Insoluble (free base) |

Note: For in vivo studies, a common formulation involves dissolving MRT68921 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, although specific experimental conditions may require optimization.[7]

Mechanism of Action

MRT68921 exerts its biological effects through the dual inhibition of ULK1/2 and NUAK1 kinases, impacting two distinct but interconnected signaling pathways: autophagy and cellular stress response.

Inhibition of Autophagy via ULK1/2

MRT68921 is a highly potent inhibitor of ULK1 and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[8] These kinases are essential for the initiation of the autophagy cascade. By inhibiting ULK1/2, MRT68921 effectively blocks the formation of autophagosomes, thereby disrupting the autophagic flux.[8] This leads to an accumulation of stalled early autophagosomal structures, highlighting the role of ULK1 in both the initiation and maturation of autophagosomes.[9]

Modulation of Cellular Stress via NUAK1

In addition to its effects on autophagy, MRT68921 is also an inhibitor of NUAK1.[5][10] NUAK1 is implicated in protecting cancer cells from oxidative stress.[10] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis.[3][5][10] This is achieved through the downregulation of the phosphorylation of NUAK1 substrates, MYPT1 and Gsk3β.[3][10]

Biological Activity and Efficacy

In Vitro Activity

MRT68921 demonstrates potent inhibitory activity against its primary targets in cell-free kinase assays. In cellular assays, it effectively blocks autophagy and exhibits cytotoxic effects in various cancer cell lines.[3][5]

| Target | IC₅₀ (nM) | Assay Type | Source |

| ULK1 | 2.9 | Cell-free kinase assay | [5] |

| ULK2 | 1.1 | Cell-free kinase assay | [5] |

| Cell Line | IC₅₀ (µM) | Assay Type | Duration | Source |

| Various Cancer Cell Lines | 1.76 - 8.91 | Cytotoxicity (CCK-8) | 24 h | [3][5][10] |

In Vivo Efficacy

In vivo studies using xenograft mouse models have demonstrated the anti-tumor efficacy of MRT68921.[10][11] Subcutaneous administration of the compound has been shown to significantly inhibit tumor growth.[10][11]

| Animal Model | Dosage | Administration | Outcome | Source |

| NCI-H460 tumor-bearing mice | 10-40 mg/kg, daily for 7 days | Subcutaneous (s.c.) | Reduced tumor growth | [3][10] |

| MNK45 tumor-bearing mice | 20 mg/kg, every 2 days for 7 days | Subcutaneous (s.c.) | Reduced tumor volume | [12][3] |

| 4T1 tumor-bearing mice | 20 mg/kg, daily for 7 days | Intraperitoneal (i.p.) | Reduced lung metastatic nodules | [12][3] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of MRT68921 against ULK1.

Methodology:

-

Recombinant GST-ULK1 is expressed and purified from Sf9 or 293T cells.

-

Kinase reactions are typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[7]

-

Varying concentrations of MRT68921 are pre-incubated with the kinase.

-

The reaction is initiated by the addition of ATP (e.g., 30 µM cold ATP) and [γ-³²P]ATP.[7]

-

Reactions are incubated for a defined period (e.g., 5 minutes at 25°C) and then stopped by adding SDS-PAGE sample buffer.[7]

-

Samples are resolved by SDS-PAGE, transferred to a nitrocellulose membrane, and analyzed by autoradiography and immunoblotting.[7]

Cellular Autophagy Assay

This protocol describes a method to assess the effect of MRT68921 on autophagic flux in cultured cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. MRT68921 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. concanavalin.com [concanavalin.com]

- 7. MRT68921 | Autophagy | TargetMol [targetmol.com]

- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

MRT68921 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, ATP-competitive, and selective dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are critical initiators of the autophagy pathway. With a molecular weight of 507.50 g/mol , this small molecule has emerged as a valuable tool for studying the intricate mechanisms of autophagy and as a potential therapeutic agent in diseases where autophagy is dysregulated, such as cancer. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, detailed experimental protocols for its use in vitro and in vivo, and a visualization of its target signaling pathway.

Physicochemical and Pharmacological Properties

This compound is a crystalline solid with good solubility in aqueous solutions, dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] Its key pharmacological and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 507.50 g/mol (dihydrochloride) | [2][3][4][5] |

| Chemical Formula | C₂₅H₃₄N₆O · 2HCl | [3][4][5] |

| CAS Number | 2080306-21-2 (dihydrochloride) | [2][3] |

| Purity | ≥98% (HPLC) | [3][4] |

| IC₅₀ ULK1 | 2.9 nM | [2][6][7] |

| IC₅₀ ULK2 | 1.1 nM | [2][6][8][7] |

| Appearance | White to beige powder | |

| Storage | -20°C, desiccated | [1][8] |

Mechanism of Action and Signaling Pathway

MRT68921 exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy, a cellular process for the degradation and recycling of cellular components. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1/2 complex. Upon starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. The active ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, then phosphorylates downstream targets to initiate the formation of the autophagosome.[3][6] By inhibiting ULK1 and ULK2, MRT68921 effectively blocks the initiation and maturation of autophagosomes.[1][7]

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of MRT68921 on ULK1 kinase in vitro.

Materials:

-

Recombinant human ULK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

ATP

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add the following to each well of a 96-well plate:

-

Kinase assay buffer

-

Recombinant ULK1 enzyme

-

MRT68921 dilution or vehicle control (e.g., DMSO)

-

MBP substrate

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays).

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction. For radioactive assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.

-

Detect the signal. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.

-

Analyze the data to determine the IC₅₀ value of MRT68921.

Cellular Autophagy Flux Assay (LC3-II Turnover)

This protocol describes how to measure autophagic flux in cultured cells by monitoring the levels of LC3-II via Western blotting.

Materials:

-

Cultured cells (e.g., HeLa, MEFs)

-

Complete cell culture medium

-

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with different conditions. A typical experiment would include the following groups:

-

Control (vehicle) in complete medium

-

MRT68921 in complete medium

-

Starvation (EBSS) + vehicle

-

Starvation + MRT68921

-

The above conditions can be repeated with the addition of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of treatment to block the degradation of autophagosomes.

-

-

Incubate the cells for the desired time (e.g., 2-6 hours).

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting to separate proteins by size and transfer them to a membrane.

-

Probe the membrane with primary antibodies against LC3, p62, and a loading control. The conversion of LC3-I to the lipidated, faster-migrating LC3-II form is indicative of autophagosome formation. An accumulation of p62 suggests a blockage in autophagic degradation.

-

Analyze the band intensities to quantify the levels of LC3-II and p62 relative to the loading control. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. MRT68921 is expected to block this increase.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of MRT68921 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation (e.g., NCI-H460)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Calipers for tumor measurement

-

Syringes and needles for cell implantation and drug administration

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MRT68921 or vehicle to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection). A typical dosing regimen might be 20-40 mg/kg daily.[9]

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Continue treatment for a predetermined period (e.g., 2-3 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis or autophagy).

-

Analyze the data to compare tumor growth between the treatment and control groups.

Conclusion

This compound is a powerful and specific inhibitor of the ULK1 and ULK2 kinases, making it an indispensable tool for the study of autophagy. Its utility extends from in vitro biochemical assays to cellular studies and in vivo animal models. This guide provides a comprehensive overview and detailed protocols to facilitate the effective use of MRT68921 by researchers in academia and the pharmaceutical industry. As our understanding of the role of autophagy in health and disease continues to grow, the importance of chemical probes like MRT68921 will undoubtedly increase.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to MRT68921 Hydrochloride

Executive Summary

This compound is a potent, cell-permeable, dual inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast kinase Atg1.[1][2][3] It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1).[4][5][6][7] As a critical initiator of the autophagy pathway, the ULK1/2 complex represents a key regulatory node. By inhibiting ULK1/2, MRT68921 effectively blocks the initiation of autophagic flux, making it an invaluable pharmacological tool for studying autophagy-dependent cellular processes.[8][9] Its dual activity against NUAK1, a kinase implicated in cancer cell survival and antioxidant defense, provides a multi-pronged mechanism of action that is currently being explored for therapeutic potential, particularly in oncology.[7][10][11] This document provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and experimental protocols related to this compound.

Chemical and Physical Properties

MRT68921 is most commonly supplied as a dihydrochloride (B599025) salt, which enhances its solubility in aqueous solutions.[4] The chemical identity and properties of both the hydrochloride salt and the free base are summarized below.

Table 1: Chemical and Physical Properties of MRT68921

| Property | This compound | MRT68921 Free Base |

| Chemical Name | N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride | N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-cyclobutanecarboxamide |

| Molecular Formula | C₂₅H₃₄N₆O·2HCl | C₂₅H₃₄N₆O |

| Molecular Weight | 507.50 g/mol [4][10] | 434.58 g/mol [1][8] |

| CAS Number | 2080306-21-2[4][7][10] | 1190379-70-4[8][9] |

| Appearance | Solid | Solid |

| Purity | ≥98% (HPLC)[4] | Not specified |

| Solubility | Water (50.75 mg/mL), DMSO[4] | DMSO (3 mg/mL), DMF (5 mg/mL), Ethanol (2 mg/mL)[8] |

| InChI Key | NLKPLTWKINJHCK-UHFFFAOYSA-N[4][10] | KKISLZKMBSCLSS-UHFFFAOYSA-N[8] |

| SMILES | CN1CCC2=CC(NC3=NC=C(C(NCCCNC(C4CCC4)=O)=N3)C5CC5)=CC=C2C1.Cl.Cl[4] | CN(C1)CCC2=C1C=CC(NC3=NC=C(C4CC4)C(NCCCNC(C5CCC5)=O)=N3)=C2[8] |

Mechanism of Action

MRT68921 exerts its biological effects primarily through the potent inhibition of the serine/threonine kinases ULK1 and ULK2.[1][2] It also inhibits NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family.[5][6][7]

Inhibition of Autophagy via ULK1/ULK2

Autophagy is a catabolic process for the degradation of cellular components via the lysosome. This process is initiated by the ULK1 complex, which consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.[5] The activity of this complex is a critical integration point for nutrient sensing pathways, primarily regulated by the mammalian target of rapamycin (B549165) (mTOR) and AMPK.[9]

Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex.[9] Upon starvation or mTOR inhibition, the complex is dephosphorylated and activated, leading to the phosphorylation of downstream autophagy components, which triggers the formation of the autophagosome.[5][8] MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thereby preventing the initiation of the autophagic cascade.[12] This blockade occurs at the earliest step of autophagosome formation, leading to a halt in autophagic flux.[3][13]

References

- 1. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]

- 2. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

- 6. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ULK1/2 in Autophagy Initiation: A Technical Guide for Researchers

An In-depth Examination of the Core Kinase Complex Driving Autophagosome Formation

This technical guide provides a comprehensive overview of the Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2) and their pivotal role in the initiation of autophagy. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and key experimental methodologies essential for studying this critical cellular process.

Introduction to Autophagy and the ULK1/2 Complex

Autophagy is a fundamental catabolic process highly conserved in eukaryotes, responsible for the degradation and recycling of cellular components to maintain homeostasis. This process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation. The initiation of autophagosome formation is a tightly regulated event orchestrated by a core set of autophagy-related (ATG) proteins, with the ULK1/2 kinase complex acting as a central regulator.[1][2]

The mammalian ULK1 complex is a serine/threonine kinase complex that acts as a critical sensor of cellular nutrient status, integrating signals from upstream regulators to control the onset of autophagy.[3] While ULK1 and its homolog ULK2 share redundant functions, ULK1 is the more extensively studied of the two.[4] The core ULK1 complex is composed of four key subunits:

-

ULK1 (or ULK2): The catalytic subunit with serine/threonine kinase activity, essential for phosphorylating downstream autophagy proteins.[1]

-

ATG13: A scaffold protein that mediates the interaction between ULK1 and FIP200 and is itself regulated by phosphorylation.

-

FIP200 (FAK family-interacting protein of 200 kDa): A large scaffolding protein crucial for the assembly and localization of the ULK1 complex to the phagophore, the precursor to the autophagosome.[1]

-

ATG101: A protein that stabilizes ATG13 and is essential for the integrity and function of the complex.[1][5]

The stoichiometry of the core ULK1-ATG13-FIP200 complex is generally considered to be 1:1:2, with one molecule of ULK1 and one molecule of ATG13 binding to a dimer of FIP200.[1][6][7] However, a 2:2:2 stoichiometry has also been reported, suggesting potential conformational flexibility of the complex.[6]

Upstream Regulation of the ULK1/2 Complex: A Tale of Two Kinases

The activity of the ULK1/2 complex is primarily governed by two major upstream signaling hubs that sense the cell's energy and nutrient status: the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK).[8][9][10]

mTORC1: The Gatekeeper of Anabolism and Autophagy Suppression

Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes while potently suppressing autophagy.[8][9] mTORC1 directly phosphorylates ULK1 (at Ser757 in mouse Ulk1/Ser758 in human ULK1) and ATG13, which inhibits the kinase activity of ULK1 and prevents the translocation of the complex to the site of autophagosome formation.[4][8][11] This phosphorylation disrupts the interaction between ULK1 and AMPK, effectively keeping the autophagy initiation machinery in an "off" state.[11]

AMPK: The Sentinel of Energy Depletion and Autophagy Activation

Conversely, under conditions of low energy (high AMP:ATP ratio), such as glucose starvation, AMPK is activated.[9][11] AMPK promotes autophagy through a dual mechanism:

-

Indirect Activation: AMPK phosphorylates and inhibits mTORC1, thereby relieving the inhibitory phosphorylation on ULK1 and ATG13.[8][9]

-

Direct Activation: AMPK directly phosphorylates ULK1 at multiple sites (including Ser 317 and Ser 777), leading to its activation.[11]

This intricate interplay between mTORC1 and AMPK ensures that autophagy is rapidly initiated in response to cellular stress and nutrient deprivation.

Downstream Effectors and the Mechanism of Autophagy Initiation

Once activated, the ULK1/2 complex translocates to the phagophore assembly site (PAS), often located at the endoplasmic reticulum (ER).[12][13] At the PAS, ULK1/2 initiates a phosphorylation cascade that recruits and activates downstream autophagy machinery.[4]

Key downstream functions of the ULK1/2 complex include:

-

Autophosphorylation and Phosphorylation of Complex Components: Activated ULK1 autophosphorylates itself and phosphorylates other components of the complex, including ATG13 and FIP200, which is crucial for full complex activation and recruitment.[8]

-

Activation of the VPS34 Complex: ULK1 directly phosphorylates components of the class III phosphatidylinositol 3-kinase (PI3K) complex, also known as the VPS34 complex (composed of VPS34, Beclin-1, VPS15, and ATG14L).[4][14] Specifically, ULK1 phosphorylates Beclin-1 at Ser14 and ATG14L at Ser29, enhancing the lipid kinase activity of VPS34.[4]

-

Recruitment of Downstream ATG Proteins: The local production of phosphatidylinositol 3-phosphate (PI3P) by the activated VPS34 complex serves as a docking site for other ATG proteins, such as WIPIs, which are essential for the elongation and closure of the autophagosome membrane.[15]

-

Phosphorylation of Other Autophagy-Related Proteins: ULK1 has a growing list of substrates, including AMBRA1, which regulates the translocation of the VPS34 complex, and components of the selective autophagy machinery.[4][9]

The intricate signaling network initiated by ULK1/2 ensures the precise and efficient formation of the autophagosome at the right time and place.

Data Presentation: Quantitative Insights into ULK1/2 Function

Quantitative data is crucial for a deeper understanding of the molecular interactions and enzymatic activities governing ULK1/2-mediated autophagy initiation.

Table 1: Stoichiometry and Interaction Affinities within the ULK1 Complex

| Interacting Proteins | Stoichiometry | Buried Surface Area (Ų) | Dissociation Constant (Kd) | Method |

| FIP200A–FIP200B | Dimer | 3658 | - | Structural Prediction (AlphaFold2)[1][6] |

| FIP200A–ATG13 | 1:1 | 2195 | - | Structural Prediction (AlphaFold2)[1][6] |

| FIP200B–ATG13 | 1:1 | 1966 | - | Structural Prediction (AlphaFold2)[1][6] |

| ATG13–ULK1 | 1:1 | 2140 | Not determined | Structural Prediction (AlphaFold2)[1][6] |

| FIP200A–ULK1 | 1:1 | 1681 | Not determined | Structural Prediction (AlphaFold2)[1][6] |

| ULK1 Complex (ULK1:FIP200:ATG13:ATG101) | 1:2:1:1 | - | - | Multi-Angle Light Scattering (MALS)[9] |

Note: While structural predictions provide valuable insights into interaction interfaces, experimentally determined binding affinities (Kd values) are not always available in the literature.

Table 2: Key Phosphorylation Sites in the ULK1-Mediated Autophagy Pathway

| Protein | Phosphorylation Site | Function | Upstream Kinase |

| ULK1 | Ser758 (Human) | Inhibitory; disrupts AMPK interaction | mTORC1[8][11] |

| Ser317, Ser777 | Activating | AMPK[11] | |

| ATG13 | Multiple Sites | Inhibitory | mTORC1[4] |

| Beclin-1 | Ser14 | Activating; enhances VPS34 activity | ULK1[4] |

| ATG14L | Ser29 | Activating; enhances VPS34 activity | ULK1[4] |

| VPS15 | Ser861 and 5 other sites | Promotes autophagosome formation and VPS34 activity | ULK1[11][16] |

Table 3: IC50 Values of Selected ULK1/2 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay |

| SBI-0206965 | ULK1 | 108 | In vitro kinase assay[13] |

| XST-14 | ULK1 | 13.6 | In vitro kinase assay[17] |

| XST-14 | ULK2 | 70.9 | In vitro kinase assay[17] |

This table provides a snapshot of available data and is not exhaustive. IC50 values can vary depending on the assay conditions.

Experimental Protocols: Key Methodologies for Studying ULK1/2

Detailed experimental protocols are essential for the accurate investigation of ULK1/2 function.

In Vitro Kinase Assay for ULK1 Activity

This protocol is adapted from several sources to provide a general framework for measuring ULK1 kinase activity in vitro.[12][15][18]

Objective: To measure the phosphorylation of a substrate by purified ULK1 kinase.

Materials:

-

Purified recombinant ULK1 enzyme

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP (including radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled ATP for luminescence-based assays)

-

SDS-PAGE gels and reagents

-

Phosphorimager or luminescence plate reader

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube by combining the Kinase Assay Buffer, the substrate, and the purified ULK1 enzyme.

-

Initiate the reaction by adding ATP (and [γ-³²P]ATP if applicable).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radiolabeled assays: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the incorporation of ³²P into the substrate.

-

For non-radiolabeled, luminescence-based assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.[18]

Co-Immunoprecipitation (Co-IP) to Study ULK1 Complex Interactions

This protocol outlines the general steps for performing Co-IP to investigate protein-protein interactions within the ULK1 complex.[19][20][21]

Objective: To determine if two or more proteins interact within a cell lysate.

Materials:

-

Cell culture expressing the proteins of interest

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with protease and phosphatase inhibitors)

-

Antibody specific to the "bait" protein (e.g., anti-ULK1)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer (similar to Lysis Buffer, may have lower detergent concentration)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)

-

Western blotting reagents

Procedure:

-

Lyse the cells in IP Lysis Buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C with gentle rotation.

-

Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting "prey" proteins.

Immunofluorescence Staining for ULK1 Puncta Visualization

This protocol provides a method for visualizing the subcellular localization of ULK1, particularly its formation of puncta upon autophagy induction.[22][23][24][25]

Objective: To visualize the localization of endogenous or overexpressed ULK1 in cells by fluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody against ULK1

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-ULK1 antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (and DAPI) diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. ULK1 puncta will appear as distinct fluorescent dots in the cytoplasm, and their number and intensity can be quantified.

Autophagy Flux Assay using LC3 Turnover

This assay measures the rate of autophagy by monitoring the degradation of LC3-II, a marker of autophagosomes.[4][26][27]

Objective: To quantify the autophagic flux in cells under different conditions.

Materials:

-

Cells cultured in appropriate plates

-

Treatment conditions (e.g., starvation medium, drug treatment)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer for Western blotting

-

Antibodies against LC3 and a loading control (e.g., GAPDH or β-actin)

-

Western blotting reagents

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with the desired experimental conditions (e.g., starvation, drug). For each condition, have a parallel set of cells that are also treated with a lysosomal inhibitor for the last 2-4 hours of the experiment.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using an anti-LC3 antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Probe the same membrane with an antibody against a loading control.

-

Quantify the band intensities for LC3-II and the loading control.

-

Autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in this difference indicates an increase in autophagic flux.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of ULK1/2 Regulation in Autophagy Initiation

Caption: ULK1/2 signaling in autophagy initiation.

Experimental Workflow for Co-Immunoprecipitation

Caption: Co-Immunoprecipitation experimental workflow.

Logical Relationship of ULK1/2 in Autophagy Initiation

Caption: Logical flow of ULK1/2-mediated autophagy initiation.

Conclusion

The ULK1/2 complex stands as the master initiator of autophagy, translating cellular metabolic cues into the formation of the autophagosome. A thorough understanding of its regulation and downstream signaling is paramount for researchers in the field and for the development of novel therapeutics targeting autophagy in various diseases, including cancer and neurodegenerative disorders. This guide provides a foundational framework for this understanding, combining a review of the core concepts with practical experimental guidance. As research continues to unravel the complexities of autophagy, the central role of ULK1/2 will undoubtedly remain a key focus of investigation.

References

- 1. The triad interaction of ULK1, ATG13, and FIP200 is required for ULK complex formation and autophagy | eLife [elifesciences.org]

- 2. promega.in [promega.in]

- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 4. tandfonline.com [tandfonline.com]

- 5. Morphology of Phagophore Precursors by Correlative Light-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The triad interaction of ULK1, ATG13, and FIP200 is required for ULK complex formation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The triad interaction of ULK1, ATG13, and FIP200 is required for ULK complex formation and autophagy [elifesciences.org]

- 8. ULK1 forms distinct oligomeric states and nanoscopic structures during autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro ULK1 kinase assay [bio-protocol.org]

- 13. Autophagy initiation by ULK complex assembly on ER tubulovesicular regions marked by ATG9 vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of ULK1 Catalytic Activity and Its Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro kinase assay [protocols.io]

- 16. Phosphoproteomic identification of ULK substrates reveals VPS15-dependent ULK/VPS34 interplay in the regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding of the Atg1/ULK1 kinase to the ubiquitin‐like protein Atg8 regulates autophagy | The EMBO Journal [link.springer.com]

- 18. promega.com [promega.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 22. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. ptglab.com [ptglab.com]

- 26. researchgate.net [researchgate.net]

- 27. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]

Foundational Research on MRT68921 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, and has also been identified as an inhibitor of NUAK family SNF1-like kinase 1 (NUAK1).[1][2] This small molecule plays a critical role in the modulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[3] By inhibiting ULK1/2, MRT68921 effectively blocks the initiation of the autophagic process, leading to the accumulation of early autophagosomal structures.[3][4] Furthermore, its inhibitory action on NUAK1 disrupts oxidative stress balance, inducing apoptosis in cancer cells.[5][6] This guide provides a comprehensive overview of the foundational research on MRT68921, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Mechanism of Action

MRT68921 exerts its biological effects primarily through the inhibition of two key kinase families: the ULK kinases (ULK1 and ULK2) and the NUAK kinase, NUAK1.

-

ULK1/2 Inhibition and Autophagy Blockade: ULK1 and ULK2 are serine/threonine kinases that are essential for the initiation of autophagy.[3] MRT68921 potently inhibits both ULK1 and ULK2, thereby disrupting the maturation of autophagosomes and blocking autophagic flux.[7] This leads to an accumulation of stalled, early autophagosomal structures.[3] The specificity of this action has been demonstrated using a drug-resistant ULK1 mutant.[3]

-

NUAK1 Inhibition and Induction of Apoptosis: MRT68921 is also a dual inhibitor of NUAK1.[1][2] NUAK1 is involved in protecting cancer cells from oxidative stress.[6] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[5][6] This is evidenced by the increased expression of cleaved PARP1, a marker of DNA damage and apoptosis.[6]

The dual inhibition of both ULK1/2 and NUAK1 presents a synergistic approach to cancer therapy, simultaneously blocking a pro-survival pathway (autophagy) and inducing a cell death pathway (apoptosis).[6]

Signaling Pathway Diagrams

Quantitative Data